molecular formula C18H20N4O4 B2835765 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine CAS No. 2034317-78-5

6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine

Cat. No.: B2835765
CAS No.: 2034317-78-5
M. Wt: 356.382
InChI Key: YRNPXZKRAOVKHP-UHFFFAOYSA-N
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Description

6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole ring, a pyrazine ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine typically involves multiple steps. One common method involves the reaction of 3,4-(methylenedioxy)phenol (sesamol) with 4-(dimethylamino)pyridine (DMAP) in the presence of a base such as triethylamine in dry tetrahydrofuran (THF). The reaction mixture is then treated with an acyl chloride derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is unique due to its combination of the benzo[d][1,3]dioxole, pyrazine, and pyrrolidine rings, which confer distinct chemical and biological properties.

Biological Activity

The compound 6-{[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]oxy}-N,N-dimethylpyrazin-2-amine is a complex organic molecule that features a unique combination of functional groups, including a benzodioxole moiety and a pyrrolidine ring. These structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C18H19N3O4
  • Molecular Weight : 341.367 g/mol
  • CAS Number : 2097899-07-3

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of the benzodioxole and pyrazine rings may allow the compound to interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The structural features may facilitate binding to various receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown selective antibacterial properties, particularly against Gram-positive bacteria.

Biological Activity Overview

Recent studies have explored the biological effects of benzodioxole derivatives, highlighting their antimicrobial and anticancer properties:

Antimicrobial Activity

Research indicates that compounds containing benzodioxole structures exhibit selective antibacterial activity. For instance:

  • Gram-positive Bacteria : Some derivatives have been shown to inhibit Bacillus subtilis effectively.
  • Fungal Activity : Certain compounds demonstrated antifungal effects against pathogens like Candida albicans.

Anticancer Properties

Benzodioxole derivatives have also been investigated for their cytotoxic effects on cancer cells:

  • Cytotoxicity Studies : Compounds have displayed varying levels of toxicity towards cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Notably, some derivatives showed lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents.

Case Studies and Research Findings

StudyCompoundActivityFindings
Bernard et al. (2014)Benzodioxole DerivativesAnticancerCytotoxic against multiple cancer cell lines with structure–activity relationships established.
Chung et al. (2015)Pyrrolidine DerivativesAntibacterialSelectively active against Bacillus subtilis; identified minimal inhibitory concentrations (MIC).
Desai et al. (2020)3-(2-benzoxazol-5-yl)alanineAntifungalShowed antifungal properties against Candida albicans and cytotoxicity towards various cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship is crucial for understanding how modifications to the compound can enhance its biological activity:

  • Electron-Donating Groups : The presence of methoxy or dimethylamino groups has been correlated with increased antimicrobial activity.
  • Benzodioxole Ring Integrity : Maintaining the integrity of the benzodioxole moiety is essential for preserving biological activity.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-21(2)16-8-19-9-17(20-16)26-13-5-6-22(10-13)18(23)12-3-4-14-15(7-12)25-11-24-14/h3-4,7-9,13H,5-6,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNPXZKRAOVKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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